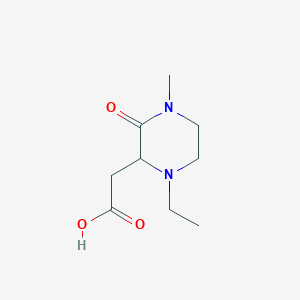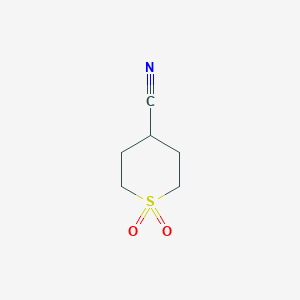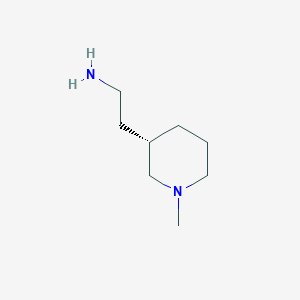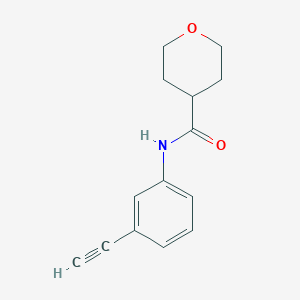
2-(1-Ethyl-4-methyl-3-oxopiperazin-2-yl)acetic acid
Übersicht
Beschreibung
2-(1-Ethyl-4-methyl-3-oxopiperazin-2-yl)acetic acid is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-4-methyl-3-oxopiperazin-2-yl)acetic acid typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable carbonyl compound under acidic or basic conditions.
Substitution Reactions: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Acetic Acid Introduction: The acetic acid moiety can be introduced through carboxylation reactions using carbon dioxide or through the reaction of the piperazine derivative with acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The process may include:
Optimization of Reaction Conditions: Temperature, pressure, and pH are optimized to maximize the yield.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Ethyl-4-methyl-3-oxopiperazin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
Oxidation Products: Compounds with additional oxo or hydroxyl groups.
Reduction Products: Compounds with hydroxyl groups replacing oxo groups.
Substitution Products: Compounds with different alkyl or aryl groups.
Wirkmechanismus
The mechanism of action of 2-(1-Ethyl-4-methyl-3-oxopiperazin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may:
Inhibit Enzymes: Bind to the active site of enzymes and inhibit their activity.
Modulate Receptors: Interact with receptors to modulate their signaling pathways.
Alter Cellular Processes: Affect cellular processes such as cell division, apoptosis, or metabolism.
Vergleich Mit ähnlichen Verbindungen
2-(1-Ethyl-4-methyl-3-oxopiperazin-2-yl)acetic acid can be compared with other piperazine derivatives, such as:
2-(1-Methyl-4-oxo-3-piperazinyl)-acetic acid: Similar structure but different substituents.
2-(1-Ethyl-4-hydroxy-3-piperazinyl)-acetic acid: Contains a hydroxyl group instead of an oxo group.
2-(1-Ethyl-4-methyl-3-piperazinyl)-propanoic acid: Different carboxylic acid moiety.
The uniqueness of this compound lies in its specific substituents and functional groups, which may confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2-(1-ethyl-4-methyl-3-oxopiperazin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-3-11-5-4-10(2)9(14)7(11)6-8(12)13/h7H,3-6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJZCFVNXFEMJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid](/img/structure/B1394913.png)









